molecular formula C6H7NS B12887990 5,6-dihydro-4H-thieno[3,2-b]pyrrole

5,6-dihydro-4H-thieno[3,2-b]pyrrole

Cat. No.: B12887990
M. Wt: 125.19 g/mol
InChI Key: BNBZRQLFQVVGBG-UHFFFAOYSA-N
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Description

5,6-Dihydro-4H-thieno[3,2-b]pyrrole is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dihydro-4H-thieno[3,2-b]pyrrole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-aminothiophene derivatives with suitable reagents to form the desired fused ring system . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the successful formation of the compound.

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the compound can be synthesized on a larger scale using optimized versions of the laboratory methods. This involves scaling up the reaction conditions and ensuring the purity and yield of the product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydro-4H-thieno[3,2-b]pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and sulfur atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 5,6-dihydro-4H-thieno[3,2-b]pyrrole and its derivatives involves interactions with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to various biochemical effects. The exact mechanism depends on the specific derivative and its intended application .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to 5,6-dihydro-4H-thieno[3,2-b]pyrrole include:

Uniqueness

What sets this compound apart from these similar compounds is its specific fused ring structure, which imparts unique electronic and steric properties. These properties make it particularly useful in the development of advanced materials and bioactive molecules .

Properties

IUPAC Name

5,6-dihydro-4H-thieno[3,2-b]pyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NS/c1-3-7-5-2-4-8-6(1)5/h2,4,7H,1,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNBZRQLFQVVGBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1SC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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